Bicyclo[2.1.1]hexane-1,4-diamine
Description
Bicyclo[2.1.1]hexane-1,4-diamine is a bicyclic aliphatic diamine characterized by a six-membered ring system with two bridging methylene groups (bridging positions 1 and 4). Its unique structure imparts significant steric strain and rigidity, making it a valuable building block in organic synthesis and materials science.
Properties
IUPAC Name |
bicyclo[2.1.1]hexane-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-5-1-2-6(8,3-5)4-5/h1-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZTFYNMTOGVDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mercury-Sensitized Isomerization
Functionalization to Introduce 1,4-Diamine Groups
Introducing amine groups at the 1,4-positions of bicyclo[2.1.1]hexane presents unique challenges due to steric hindrance and the need for precise regiocontrol. Two strategies dominate:
Direct Amination of the Bicyclic Core
Halogenation followed by nucleophilic substitution offers a potential route. Photochlorination of bicyclo[2.1.1]hexane yields 2-chloro derivatives, but bridgehead chlorination is less favorable. Alternatively, bridgehead C–H amination via nitrene insertion has been explored in analogous systems, though no direct examples for BCDH exist in the literature. Computational studies suggest that the strained bicyclic framework may facilitate radical-based amination under photoredox conditions.
Synthesis from Pre-Functionalized Precursors
A more reliable approach involves constructing the diamine groups during bicyclo[2.1.1]hexane assembly. For example:
- Diene Precursors with Protected Amines : Starting with a diene containing protected amine groups (e.g., phthalimide or Boc-protected amines), photocycloaddition would yield a bicyclic intermediate. Subsequent deprotection could unveil the 1,4-diamine. However, steric bulk from protecting groups may hinder cycloaddition efficiency.
- Post-Cyclization Functionalization : Saponification of ester-functionalized bicyclo[2.1.1]hexanes (e.g., 1a to 1b ) provides carboxylic acids, which can be converted to amines via Curtius rearrangement or Hofmann degradation. For instance, treatment of acid 17 (derived from aldehyde 16 ) with diphenylphosphoryl azide (DPPA) and subsequent hydrolysis yielded primary amines.
Comparative Analysis of Synthetic Routes
Key Observations :
- Photocycloaddition with benzophenone sensitization provides the highest yields but requires hazardous UV sources.
- Iridium photocatalysis offers a safer, scalable alternative but involves longer synthetic routes.
- Direct amination remains underdeveloped, necessitating further research into bridgehead reactivity.
Structural and Solubility Considerations
X-ray crystallography of 1,2-disubstituted bicyclo[2.1.1]hexanes reveals a bridgehead distance (d) of 3.05–3.19 Å, closely matching ortho-substituted benzenes (3.04–3.10 Å). This geometric similarity enables BCDH to act as a bioisostere for aromatic rings while improving solubility. For example, replacing an ortho-benzene ring in boscalid with bicyclo[2.1.1]hexane increased aqueous solubility from 11 μM to 35 μM. However, metabolic stability varies depending on the parent compound, highlighting the need for tailored functionalization.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.1.1]hexane-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the bicyclic framework
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions
Major Products
The major products formed from these reactions include substituted bicyclo[2.1.1]hexanes, ketones, carboxylic acids, and amines .
Scientific Research Applications
Bicyclo[2.1.1]hexane-1,4-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[2.1.1]hexane-1,4-diamine involves its interaction with molecular targets through its rigid, three-dimensional structure. This allows it to effectively mimic the topological characteristics of substituted benzenes, preserving desired interactions with biomacromolecules while enhancing pharmacokinetics, solubility, and metabolic stability . The compound’s constrained geometry and precisely oriented substituents contribute to its unique biological activity .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Challenges : Bicyclo[2.1.1]hexane systems require multi-step syntheses (e.g., ring contraction), limiting scalability . In contrast, cyclohexane diamines are more accessible .
- Material Performance : The rigidity of bicyclo[2.1.1]hexane derivatives enhances polymer durability but complicates processing compared to flexible cyclohexane analogs .
Q & A
Q. What are the primary synthetic methodologies for bicyclo[2.1.1]hexane-1,4-diamine?
The synthesis of bicyclo[2.1.1]hexane derivatives often involves photochemical strategies. For example, photocyclization of substituted dienes enables gram-scale production of 1,2-disubstituted bicyclo[2.1.1]hexanes without chromatography . Alternative routes include [2+2] cycloadditions under UV light, which provide modular access to sp³-rich scaffolds . Historical methods, such as Favorskiy rearrangements of norbornanone derivatives, are less scalable but highlight early synthetic efforts .
Q. How is the structural integrity of bicyclo[2.1.1]hexane derivatives validated experimentally?
X-ray crystallography is the gold standard for confirming bicyclo[2.1.1]hexane geometries. For instance, compounds like 1b, 4b, and 12b were structurally characterized to verify bond distances (e.g., 3.05–3.19 Å between substituents) and stereochemical uniformity . Computational tools, such as exit vector plots, further quantify geometric parameters (e.g., φ1, φ2 angles) to compare with ortho-substituted benzenes .
Q. What are the foundational applications of this compound in drug discovery?
Bicyclo[2.1.1]hexane cores serve as saturated bioisosteres for ortho-substituted benzene rings, improving solubility and reducing lipophilicity. For example, replacing benzene in lomitapide with bicyclo[2.1.1]hexane increased solubility sixfold (3 μM → 18 μM) . This scaffold is also used in antifungal agents (e.g., boscalid analogs) to bypass patent restrictions while retaining activity .
Advanced Research Questions
Q. How does bicyclo[2.1.1]hexane substitution impact metabolic stability in bioactive compounds?
Metabolic effects are context-dependent. In conivaptan, bicyclo[2.1.1]hexane incorporation reduced intrinsic clearance (CIint: 31 → 12 mg/(min·μL)), enhancing stability. Conversely, in lomitapide and agrochemicals (e.g., fluxapyroxad), the same substitution decreased metabolic half-lives by 2–3×, likely due to altered cytochrome P450 interactions . Researchers must evaluate metabolic pathways using hepatocyte assays or microsomal stability tests for each target compound.
Q. What computational strategies are used to predict the bioisosteric equivalence of bicyclo[2.1.1]hexanes?
Exit vector analysis compares geometric parameters (distance d, angles φ1/φ2, dihedral θ) between bicyclo[2.1.1]hexanes and benzene analogs. For example, X-ray data from antifungal analogs revealed d = 3.05–3.19 Å (vs. 3.04–3.10 Å in benzene), confirming spatial mimicry . Density functional theory (DFT) calculations further optimize substituent orientations for target binding pockets .
Q. What challenges arise in scaling bicyclo[2.1.1]hexane synthesis for high-throughput applications?
Traditional methods (e.g., carbene insertions) suffer from low yields and scalability issues . Modern photocyclization routes address this: a single reaction produces 23 g of 1b without chromatography . However, photochemical setups require specialized equipment, and functionalization (e.g., esterification, oxidation) must be optimized to avoid side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
